molecular formula C8H14N4O2S3 B11713639 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide

Cat. No.: B11713639
M. Wt: 294.4 g/mol
InChI Key: ZKDSSUGBPKYOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide is a complex organic compound that features a thiazole ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-aminothiophenol and α-haloketones under basic conditions. The thiazole ring is then functionalized with a methyl group at the 2-position using methyl iodide.

Next, the thiazole derivative undergoes a nucleophilic substitution reaction with a suitable sulfanyl reagent to introduce the sulfanyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide is unique due to its combination of a thiazole ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C8H14N4O2S3

Molecular Weight

294.4 g/mol

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H14N4O2S3/c1-6-11-7(5-16-6)4-15-3-2-8(9)12-17(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14)

InChI Key

ZKDSSUGBPKYOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.